3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-[(cyclohexylideneamino)oxy]propan-1-one
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Overview
Description
CYCLOHEXYLIDENEAMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE is a complex organic compound featuring a cyclohexylideneamino group, a benzodioxolyl group, and a trifluoromethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXYLIDENEAMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various solvents like DMF (dimethylformamide) and TEA (triethylamine) for facilitating the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXYLIDENEAMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, DMSO (dimethyl sulfoxide), and other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
CYCLOHEXYLIDENEAMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of CYCLOHEXYLIDENEAMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole moiety but differs in other functional groups.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Contains the pyrimidine core but with different substituents.
Uniqueness
CYCLOHEXYLIDENEAMINO 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H20F3N3O6S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(cyclohexylideneamino) 3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanoate |
InChI |
InChI=1S/C21H20F3N3O6S/c22-21(23,24)18-11-15(13-6-7-16-17(10-13)32-12-31-16)25-20(26-18)34(29,30)9-8-19(28)33-27-14-4-2-1-3-5-14/h6-7,10-11H,1-5,8-9,12H2 |
InChI Key |
WALWFOOCEOWRQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NOC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4)CC1 |
Origin of Product |
United States |
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